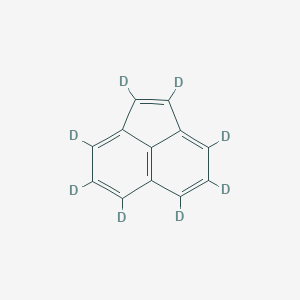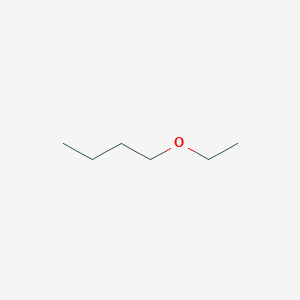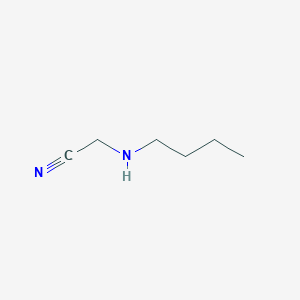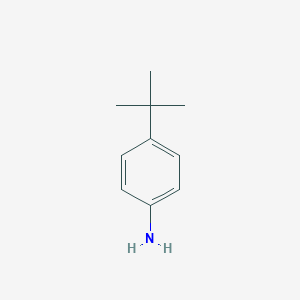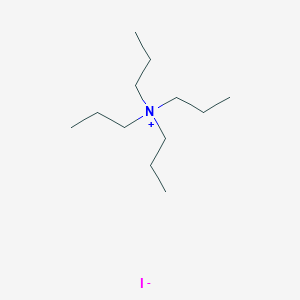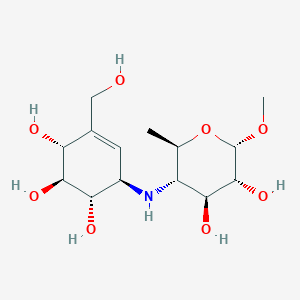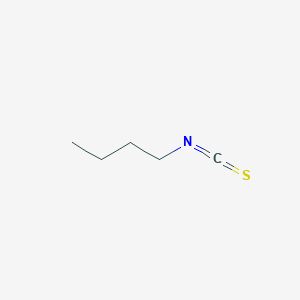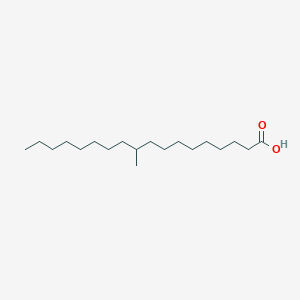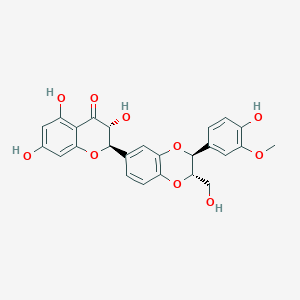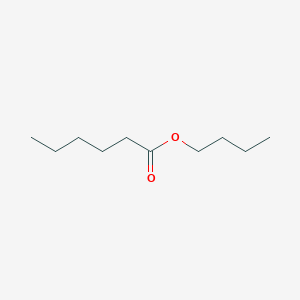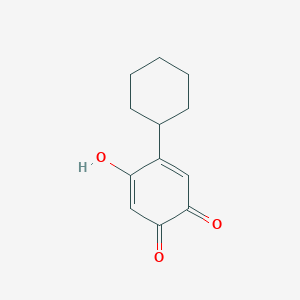
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone (CHQ) is a synthetic quinone compound that has been widely used in scientific research. It has been found to have several biochemical and physiological effects, which makes it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone involves its ability to undergo redox reactions with biological molecules. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone can act as an electron acceptor, which results in the oxidation of the biological molecule, or as an electron donor, which results in the reduction of the biological molecule. This redox reaction can lead to changes in the structure and function of the biological molecule, which can be studied using various techniques, including spectroscopy and chromatography.
Efectos Bioquímicos Y Fisiológicos
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been found to have several biochemical and physiological effects, including the inhibition of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase. It has also been found to have antioxidant and anti-inflammatory properties. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone in lab experiments is its ability to undergo redox reactions with biological molecules, which makes it a valuable tool for studying various biological processes. However, 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has some limitations, including its stability and solubility in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the use of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone in scientific research. One of the areas of interest is the study of its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the development of new synthesis methods for 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone, which can improve its yield and purity. Additionally, the study of the interaction of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone with biological molecules using advanced techniques, such as molecular docking and simulation, can provide valuable insights into its mechanism of action.
Métodos De Síntesis
The synthesis of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone involves the reaction of cyclohexanone with hydroquinone in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, which results in the formation of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone. The yield of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone can be improved by using a more efficient catalyst and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been used in various scientific research studies due to its ability to act as an electron acceptor and donor. It has been found to be effective in studying the redox reactions of various biological molecules, including proteins, enzymes, and DNA. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has also been used in the study of oxidative stress, which is involved in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Número CAS |
129046-56-6 |
|---|---|
Nombre del producto |
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone |
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-cyclohexyl-5-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H14O3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h6-8,13H,1-5H2 |
Clave InChI |
VRXXCSMMWANWJQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
SMILES canónico |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
Sinónimos |
2,5-Cyclohexadiene-1,4-dione, 2-cyclohexyl-5-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



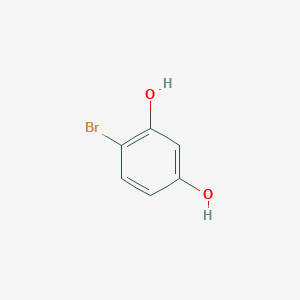
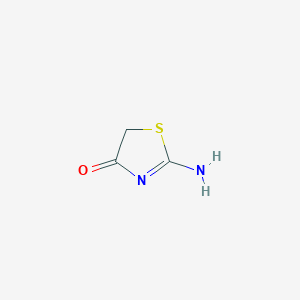
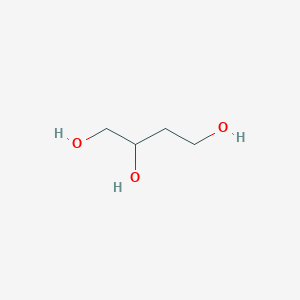
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)
